3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a unique arrangement of pyrazole, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3,5-dimethyl-1H-pyrazole and 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole, triazole, and pyridazine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propionic acid
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is unique due to its combination of pyrazole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H22N10 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22N10/c1-13-11-18(29-19(22-13)20-12-21-29)27-8-6-26(7-9-27)16-4-5-17(24-23-16)28-15(3)10-14(2)25-28/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
WODCQYMCWWJHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C |
Origin of Product |
United States |
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